molecular formula C21H16N4O B3886026 2-pyridin-4-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

2-pyridin-4-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

Cat. No.: B3886026
M. Wt: 340.4 g/mol
InChI Key: VGPQSIJNPMXKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-pyridin-4-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with pyridine and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-4-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution with Pyridine Groups: The quinoline core is then subjected to a nucleophilic substitution reaction with pyridine derivatives. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide.

    Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group through an amidation reaction. This can be achieved by reacting the substituted quinoline with an appropriate amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-pyridin-4-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

2-pyridin-4-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridine-4-carboxamide: This compound shares a similar pyridine-carboxamide structure but lacks the quinoline core.

    N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features multiple pyridine and carboxamide groups but differs in its overall structure and electronic properties.

Uniqueness

2-pyridin-4-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is unique due to its combination of a quinoline core with pyridine and carboxamide groups, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

2-pyridin-4-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c26-21(24-14-15-4-3-9-23-13-15)18-12-20(16-7-10-22-11-8-16)25-19-6-2-1-5-17(18)19/h1-13H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPQSIJNPMXKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-pyridin-4-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-pyridin-4-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-pyridin-4-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
2-pyridin-4-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-pyridin-4-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
2-pyridin-4-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.